N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-23(15-10-6-3-7-11-15)17(24)13-27-19-22-21-16(26-19)12-20-18(25)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXZWXQMIUIUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (above 180°C). The use of ultrasonic irradiation and green catalysts, as mentioned above, offers a more sustainable and efficient alternative .
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is , with a molecular weight of 467.6 g/mol. The compound features a complex structure that includes an oxadiazole moiety known for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to oxadiazoles. For instance, derivatives of 1,3,4-oxadiazoles have shown significant anticancer activity against various cancer cell lines. In particular, a study demonstrated that certain oxadiazol derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as SNB-19 and OVCAR-8 . This suggests that this compound could have similar therapeutic potential.
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives is well-documented. A study focusing on similar compounds found effective antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . this compound may exhibit comparable antimicrobial effects due to its structural similarities.
Drug Design and Synthesis
The synthesis of N-(substituted phenyl)-1,3,4-oxadiazole derivatives has been a focus in drug design due to their diverse pharmacological activities. The design process often involves modifying the substituents on the oxadiazole ring to enhance bioactivity and reduce toxicity . This approach can be applied to optimize this compound for better therapeutic profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Findings and Implications
Heterocycle Impact : Oxadiazoles generally show higher metabolic stability and target specificity than thiadiazoles or thiazoles .
Substituent Optimization: Nitro groups enhance antiviral activity, while aryl amino groups (e.g., methyl(phenyl)amino) improve solubility and kinase affinity .
Synthetic Efficiency : Microwave-assisted synthesis (e.g., for thiadiazole derivatives) reduces reaction time (3–8 h → 10–30 min) and improves yields (50% → 80%) compared to conventional methods .
Biological Activity
N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the thioether group via nucleophilic substitution.
- Final coupling with benzamide derivatives.
Monitoring techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product identity and purity.
Research indicates that compounds with similar structures may modulate key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are crucial for regulating cell growth and metabolism. The proposed mechanism involves:
- Inhibition of Cell Proliferation : By targeting PI3K/mTOR signaling, the compound may induce apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising lead for further development in cancer therapy .
- Insecticidal Properties : Compounds related to this structure have shown good lethal activity against agricultural pests such as Mythimna separate and Helicoverpa armigera, suggesting potential applications in pest control .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | IC50 < 10 µM |
| Insecticidal | Mythimna separate | Lethal at 500 mg/L |
| Enzyme Inhibition | AChE | IC50 < 1 µM |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols, including cyclization and coupling reactions. For example:
- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., phosphorus oxychloride) .
- Step 2 : Introduction of the benzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine .
- Step 3 : Thioether linkage formation between the oxadiazole and methyl(phenyl)amino groups via nucleophilic substitution . Key conditions include controlled temperatures (reflux), solvent selection (DMF, ethanol), and pH adjustments. Automated flow reactors improve reproducibility for large-scale synthesis .
Q. Which characterization techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon environments (e.g., benzamide carbonyl peaks at ~168 ppm in NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] ion matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. What safety protocols are recommended for laboratory handling?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
- Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
- Work in fume hoods to mitigate inhalation risks from volatile reagents (e.g., POCl) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?
- Electron-withdrawing groups (EWGs) : Substituents like trifluoromethyl (–CF) enhance electrophilicity, improving binding to target proteins (e.g., kinase inhibition) .
- Electron-donating groups (EDGs) : Methoxy (–OCH) groups increase nucleophilicity, affecting thioether bond stability in acidic conditions .
- Steric effects : Bulky substituents (e.g., phenyl rings) may hinder interactions with enzymatic pockets, reducing efficacy .
Q. How can researchers resolve contradictions in reported biological activity data?
- Comparative assays : Replicate studies using standardized protocols (e.g., IC measurements against control compounds) .
- Structural analogs : Test derivatives (e.g., replacing oxadiazole with thiadiazole) to isolate functional group contributions .
- Impurity analysis : Use HPLC to verify purity (>95%) and rule out byproducts as confounding factors .
Q. What strategies optimize yield in multi-step synthesis?
- Step-wise monitoring : Use TLC or inline IR to terminate reactions at optimal conversion points .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling reaction efficiency .
Methodological Considerations
Q. How to design experiments for evaluating pharmacokinetic properties?
- In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles .
- LogP determination : Use shake-flask methods to assess lipid solubility and blood-brain barrier permeability .
- Protein binding : Employ equilibrium dialysis to quantify plasma protein interactions .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., HDACs or kinases) .
- MD simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
- QSAR models : Relate substituent electronic parameters (Hammett constants) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
